Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical and biological properties. This particular compound is characterized by the presence of a tert-butyl ester group and a 4-bromophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-(4-bromophenyl)methyl cyanide with ethyl chloroformate in the presence of n-butyl lithium to yield ethyl-2-(4-bromophenyl)-2-cyanoacetate. This intermediate is then reduced using sodium borohydride to produce 3-amino-2-(4-bromophenyl)propan-1-ol. The amino alcohol is further reacted with tert-butyloxy anhydride in the presence of triethylamine to form tert-butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate. Treatment with tosyl chloride and subsequent cyclization followed by hydrolysis yields the desired azetidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Cyclization Reactions: Cyclization can be achieved using various catalysts and under conditions that promote ring strain release.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl azetidines.
Reduction Reactions: Products include reduced azetidine derivatives with different functional groups.
Cyclization Reactions: Products include larger heterocyclic compounds with potential biological activity.
Scientific Research Applications
Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting viral infections and cancer.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the azetidine ring and the bromophenyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another azetidine derivative with different substituents.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: A piperazine derivative with similar structural features.
Uniqueness
Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate is unique due to its specific combination of the azetidine ring, tert-butyl ester group, and 4-bromophenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-9-8-12(16)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
NZXOMGRTTFEYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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